2-(1-Amino-2-methylpropyl)-4,6-difluorophenol

Description

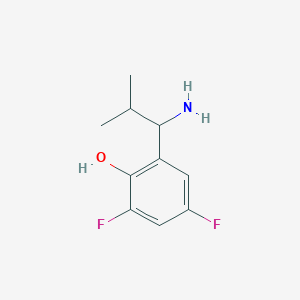

2-(1-Amino-2-methylpropyl)-4,6-difluorophenol (CAS 1337019-73-4) is a fluorinated phenolic compound with the molecular formula C₉H₁₁F₂NO and a molecular weight of 187.19 g/mol . Its structure features a 4,6-difluorophenol core substituted with a 1-amino-2-methylpropyl group.

Properties

Molecular Formula |

C10H13F2NO |

|---|---|

Molecular Weight |

201.21 g/mol |

IUPAC Name |

2-(1-amino-2-methylpropyl)-4,6-difluorophenol |

InChI |

InChI=1S/C10H13F2NO/c1-5(2)9(13)7-3-6(11)4-8(12)10(7)14/h3-5,9,14H,13H2,1-2H3 |

InChI Key |

XRBHBTILUBARAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=C(C(=CC(=C1)F)F)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol typically involves the combination of isobutene, chlorine, and methyl cyanide in specific weight ratios. The process includes a series of hydrolysis reactions to obtain the final product . The reaction conditions are carefully controlled to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, minimal steps, and high product purity, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)-4,6-difluorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and properties .

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-4,6-difluorophenol has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with other molecules, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Analogues

2-(1-Amino-2-methylpropyl)-4,6-dichlorophenol (CAS 1337244-91-3)

- Molecular Formula: C₁₀H₁₃Cl₂NO

- Molecular Weight : 234.12 g/mol .

- Key Differences: Substituent Effects: Replacing fluorine with chlorine increases molecular weight by ~46.93 g/mol due to chlorine’s higher atomic mass. Reactivity: Chlorine’s polarizability could increase susceptibility to nucleophilic substitution reactions compared to fluorine, which is more resistant to such processes .

3,5-Difluorophenol Derivatives

- highlights lignin model compounds with 3,5-difluorophenoxyl groups, which release 3,5-difluorophenol upon degradation. The 4,6-difluoro substitution in the target compound may alter acidity (pKa) due to differences in electron-withdrawing effects at ortho/para positions, influencing reactivity in synthetic or biological contexts .

Difluorophenol Pyridine Kinase Inhibitors

- describes 21 difluorophenol pyridine derivatives as inhibitors of P90 Ribosomal S6 Kinase. These compounds rely on pyridine and difluorophenol moieties for activity.

Bromopyridine-Difluorophenol Hybrids

- A derivative in (8 | 2-[(5-Bromopyridin-3-ylamino)methyl]-4,6-difluorophenol) exhibits distinct NMR characteristics (e.g., δ 7.81–7.94 ppm for aromatic protons) due to bromopyridine substitution. The target compound’s amino group could offer superior solubility in polar solvents compared to bromine’s hydrophobic effects .

Photophysical Properties

- demonstrates that chloro-substituted phenols (e.g., compound 6) exhibit higher fluorescence emission maxima than fluorine-substituted analogues. The target compound’s 4,6-difluoro substitution likely reduces emission intensity compared to dichloro derivatives, limiting utility in fluorescence-based applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-(1-Amino-2-methylpropyl)-4,6-difluorophenol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a difluorophenol moiety that may influence its bioactivity. The presence of an amino group enhances its potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with fluorinated phenolic structures often exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections.

Enzyme Inhibition

Studies have demonstrated that phenolic compounds can act as enzyme inhibitors. The specific interactions of this compound with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) are of particular interest due to their roles in inflammatory processes. Inhibition of these enzymes may lead to anti-inflammatory effects.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary data suggest that this compound may induce apoptosis in specific cancer cells, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated phenols can induce oxidative stress in cells, leading to cell death.

- Modulation of Cell Signaling Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival.

- Interaction with Membrane Lipids : The lipophilicity introduced by the fluorine atoms may enhance membrane permeability, facilitating cellular uptake.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers tested various derivatives of difluorophenols against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the amino group significantly enhanced antimicrobial activity compared to non-amino substituted analogs.

Case Study 2: Anticancer Effects

A recent investigation assessed the cytotoxic effects of this compound on breast cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent reduction in cell viability and increased markers of apoptosis.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.